Methyl (2S)-methoxy(phenyl)ethanoate

Description

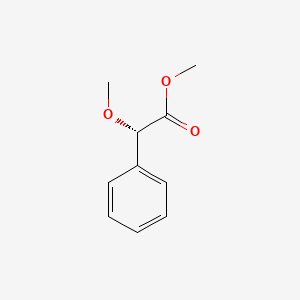

Methyl (2S)-methoxy(phenyl)ethanoate is a chiral ester characterized by a methoxy group and a phenyl substituent on the α-carbon of the ethanoate backbone, with an (S)-configured stereocenter. This compound serves as a key intermediate in organic synthesis and pharmaceutical research, particularly in the development of enantioselective molecules. Its structure enables unique reactivity patterns, influenced by the electron-donating methoxy group and the steric bulk of the phenyl ring.

Properties

CAS No. |

56143-21-6 |

|---|---|

Molecular Formula |

C10H12O3 |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

methyl (2S)-2-methoxy-2-phenylacetate |

InChI |

InChI=1S/C10H12O3/c1-12-9(10(11)13-2)8-6-4-3-5-7-8/h3-7,9H,1-2H3/t9-/m0/s1 |

InChI Key |

SMHXGVJSDWUGKC-VIFPVBQESA-N |

Isomeric SMILES |

CO[C@@H](C1=CC=CC=C1)C(=O)OC |

Canonical SMILES |

COC(C1=CC=CC=C1)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation at the α-Carbon

a) Methyl (2S)-Bromo(phenyl)ethanoate

- Structure : Replaces the methoxy group with a bromine atom.

- Properties : The bromine substituent increases electrophilicity, enhancing reactivity in nucleophilic substitutions. This compound is utilized in synthesizing nitrosoarenes and amides with anticancer activity .

- Synthesis : Prepared via stereoselective bromination, similar to the target compound’s synthetic route.

b) Methyl (2S)-2-Amino-3-(4-methoxyphenyl)propanoate

- Structure: Extends the carbon chain with an amino group and a 4-methoxyphenyl substituent.

- Applications: Functions as a medical intermediate for R&D, emphasizing its role in peptide mimetics or enzyme inhibitors. The amino group introduces hydrogen-bonding capacity, altering solubility and biological interactions compared to the target compound .

Functional Group Additions or Modifications

a) (2S)-Methyl 2-Phenyl-2-[(2-phenyl-1H-imidazol-4-yl)methylamino]ethanoate (3f)

- Structure: Incorporates an imidazole ring linked via a methylamino group.

- Reported melting point: 157–158°C; synthesized in 23% yield, indicating challenging stereocontrol during preparation .

- Spectroscopy : Key NMR signals include δ 3.63 (OCH₃), 3.73 (CH₂NH), and 4.47 (CHNH), highlighting distinct proton environments compared to the target compound .

b) Methyl 5-(9-(2-(2-Methoxyethoxy)ethyl)-6-(4-phenylquinolin-2-yl)-9H-carbazol-3-yl)-5-oxopentanoate (8)

Stereochemical and Conformational Analogs

a) [(1S,3R)-3-Isopropyl-1-methyl-2-methyleneciclopentyl]methyl (2S)-Methoxy(phenyl)ethanoate

- Structure: A bicyclic terpene-derived ester with the same (2S)-methoxy(phenyl)ethanoate moiety.

- Molecular formula: C₂₀H₂₈O₃ .

Research Findings and Implications

- Reactivity Trends: Brominated analogs (e.g., methyl (2S)-bromo(phenyl)ethanoate) exhibit higher reactivity in cross-coupling reactions compared to methoxy-substituted derivatives, enabling diverse functionalizations .

- Biological Relevance: Amino-substituted derivatives (e.g., methyl (2S)-2-amino-3-(4-methoxyphenyl)propanoate) show promise in drug discovery due to enhanced target engagement via hydrogen bonding .

- Synthetic Challenges : Low yields in imidazole-containing analogs (e.g., 23% for compound 3f) underscore the difficulty of stereochemical control in complex heterocyclic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.